molecular formula C24H24N2O3 B7606349 N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide

N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide

Cat. No.: B7606349
M. Wt: 388.5 g/mol
InChI Key: MFZGLVMPWYLRCJ-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide typically involves multiple steps, starting from readily available reactants. One common method involves the reaction of 4-morpholin-4-ylaniline with 3-phenylmethoxybenzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide
  • N-(4-morpholin-4-ylphenyl)butanamide
  • 2-(dimethylamino)-2-(4-methylphenyl)methyl-1-(4-morpholinophenyl)butan-1-one

Uniqueness

N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide stands out due to its unique combination of a morpholine ring and a phenylmethoxybenzamide moiety. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-24(25-21-9-11-22(12-10-21)26-13-15-28-16-14-26)20-7-4-8-23(17-20)29-18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZGLVMPWYLRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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